GSK-2881078

Description

Properties

IUPAC Name |

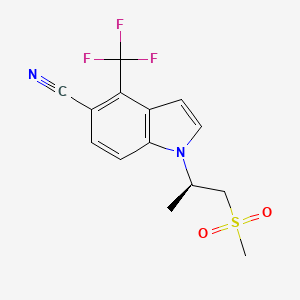

1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDVMPZQJMZEAC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337261 | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539314-06-1 | |

| Record name | GSK2881078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2881078 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-2881078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anabolic Action of GSK-2881078 in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated significant promise in increasing lean muscle mass and strength. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in skeletal muscle, intended for an audience of researchers, scientists, and drug development professionals. We delve into the molecular signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols. This document aims to be a thorough resource for understanding the anabolic effects of this compound at a molecular and physiological level.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound exerts its anabolic effects through high-affinity binding to the androgen receptor (AR). Unlike traditional anabolic steroids, which often have widespread androgenic effects, this compound is designed for tissue selectivity, primarily targeting the AR in skeletal muscle while having minimal activity in tissues like the prostate.[1]

Upon binding to the AR in the cytoplasm of a muscle cell, this compound induces a specific conformational change in the receptor. This altered conformation dictates the interaction of the this compound-AR complex with a distinct set of coactivator and corepressor proteins. This selective recruitment of co-regulators is the molecular basis for its tissue-specific gene regulation, leading to the desired anabolic effects in muscle with a reduced risk of androgenic side effects.

The this compound-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes involved in muscle protein synthesis and hypertrophy.

Figure 1: Core mechanism of this compound action in a skeletal muscle cell.

Downstream Signaling Pathways in Muscle Hypertrophy

While direct evidence specifically for this compound is still emerging, the anabolic effects of SARMs are believed to converge on key signaling pathways that regulate muscle protein synthesis and hypertrophy.

Putative Activation of the Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle growth. It is hypothesized that the activation of the androgen receptor by this compound leads to the downstream activation of this pathway. Activated Akt can phosphorylate and inactivate glycogen synthase kinase 3 beta (GSK3β), a negative regulator of protein synthesis. Furthermore, Akt activates the mammalian target of rapamycin (mTOR), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical for the initiation of protein translation.

Figure 2: Putative involvement of the Akt/mTOR pathway in this compound-mediated muscle hypertrophy.

Regulation of Myogenic Regulatory Factors

Myogenic regulatory factors (MRFs) such as MyoD and myogenin are key transcription factors that control myogenesis and muscle regeneration. Androgen receptor activation is known to influence the expression of these factors. It is plausible that this compound, through its interaction with the AR, upregulates the expression of MyoD and myogenin, leading to enhanced muscle cell differentiation and fusion, thereby contributing to muscle hypertrophy.

Quantitative Data from Preclinical and Clinical Studies

The anabolic effects of this compound have been quantified in both preclinical and clinical settings.

Preclinical Evidence of Tissue Selectivity

The Hershberger assay in castrated rats is a standard preclinical model to assess the anabolic and androgenic properties of a compound. In this assay, this compound demonstrated a significant increase in the weight of the levator ani muscle (an indicator of anabolic activity) with only a minimal increase in the weight of the prostate and seminal vesicles (indicators of androgenic activity). This demonstrates the tissue-selective nature of this compound.

| Tissue | Change in Weight with this compound | Interpretation |

| Levator Ani Muscle | Significant Increase | High Anabolic Activity |

| Prostate | Minimal Increase | Low Androgenic Activity |

| Seminal Vesicles | Minimal Increase | Low Androgenic Activity |

| Table 1: Summary of Preclinical Tissue Selectivity Data for this compound from the Hershberger Assay. |

Clinical Trial Data on Lean Body Mass and Muscle Strength

Phase I and II clinical trials have evaluated the efficacy of this compound in increasing lean body mass and muscle strength in various populations.

| Study Population | Dosage | Duration | Change in Lean Body Mass (vs. Placebo) | Change in Leg Strength (vs. Placebo) |

| Healthy Older Men and Women | Dose-dependent | 56 days | Significant Increase | Not Reported |

| COPD Patients | 1mg (F), 2mg (M) daily | 13 weeks | Significant Increase | Significant Increase in Men |

| Table 2: Summary of Quantitative Efficacy Data from Clinical Trials of this compound.[2][3] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound.

Hershberger Assay for Tissue Selectivity

The Hershberger bioassay is conducted in castrated male rats to differentiate between anabolic and androgenic effects of a substance.[4][5][6]

Protocol Outline:

-

Animal Model: Peripubertal male rats are castrated.

-

Acclimation: Animals are allowed to recover for a period of 7-10 days.

-

Dosing: Animals are randomly assigned to treatment groups (vehicle control, testosterone propionate as a positive control, and this compound at various doses). The test substance is administered daily for 10 consecutive days.

-

Necropsy: On day 11, animals are euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.

-

Data Analysis: The weights of the target tissues are compared between the treatment groups to determine the anabolic and androgenic activity.

Figure 3: Experimental workflow for the Hershberger assay.

Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass

DXA is a non-invasive imaging technique used to measure body composition, including lean body mass.[7][8][9][10][11]

Protocol Outline:

-

Patient Preparation: The patient lies supine on the DXA table. All metallic objects are removed.

-

Scan Acquisition: A low-dose X-ray scanner passes over the patient's body. The scanner emits two different energy X-ray beams.

-

Data Analysis: The software calculates the amount of bone mineral, fat mass, and lean mass based on the differential attenuation of the two X-ray beams by different tissues.

-

Reporting: Results are reported as total and regional lean body mass.

Magnetic Resonance Imaging (MRI) for Muscle Volume

MRI provides high-resolution images of soft tissues and is considered a gold standard for quantifying muscle volume.[12][13][14][15][16]

Protocol Outline:

-

Patient Positioning: The patient is positioned within the MRI scanner, typically supine.

-

Image Acquisition: A series of contiguous axial T1-weighted images of the thigh are acquired from the hip to the knee.

-

Image Segmentation: The quadriceps and other thigh muscles are manually or semi-automatically segmented from the surrounding tissues in each axial slice.

-

Volume Calculation: The cross-sectional area of the segmented muscle in each slice is multiplied by the slice thickness, and the values are summed to calculate the total muscle volume.

Conclusion and Future Directions

This compound is a potent, orally bioavailable SARM with a clear anabolic effect on skeletal muscle, as demonstrated by both preclinical and clinical data. Its mechanism of action is centered on the selective modulation of the androgen receptor, leading to a favorable anabolic-to-androgenic ratio. While the downstream signaling events are still under investigation, it is highly probable that this compound exerts its effects through the modulation of key muscle hypertrophy pathways, including the Akt/mTOR cascade and the expression of myogenic regulatory factors.

Future research should focus on elucidating the precise molecular interactions of the this compound-AR complex with co-regulators in skeletal muscle. Further studies, including phosphoproteomics and transcriptomics analyses of muscle biopsies from clinical trials, will be invaluable in fully mapping the signaling network activated by this promising anabolic agent. A deeper understanding of these mechanisms will not only solidify the scientific rationale for its use but also aid in the development of next-generation SARMs with even greater efficacy and safety profiles.

References

- 1. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulation for muscle weakness in chronic obstructive pulmonary disease: a randomised control trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ecrinnutrition.org [ecrinnutrition.org]

- 8. uhs.nhs.uk [uhs.nhs.uk]

- 9. iscd.org [iscd.org]

- 10. Dual energy X‐ray absorptiometry: gold standard for muscle mass? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clsa-elcv.ca [clsa-elcv.ca]

- 12. Frontiers | The Impact of Slice Interval and Equation on the Accuracy of Magnetic Resonance Image Estimation of Quadriceps Muscle Volume in End Stage Liver Disease [frontiersin.org]

- 13. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 14. The validity of estimating quadriceps volume from single MRI cross-sections in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Androgen Receptor Binding Affinity of GSK-2881078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the androgen receptor (AR) binding and functional activity of GSK-2881078, a nonsteroidal selective androgen receptor modulator (SARM). The information is compiled to meet the needs of researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Data Presentation: Quantitative Analysis

This compound has been evaluated in various in vitro systems to determine its potency and activity at the androgen receptor. While direct binding affinity values such as Kᵢ or Kₐ have not been prominently reported in publicly available literature, functional assay data provides a clear indication of its potency. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Assay System | Cell Type | Source |

| EC₅₀ | 3.99 nM | AR-Mediated Transcriptional Activation Reporter Gene Assay | Human Prostate Carcinoma (PC3(AR)₂) | [1][2][3] |

| EC₅₀ | 4.44 µM (4440 nM) | Yeast Androgen Screen | Yeast | [4][5][6] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Key Signaling Pathway

This compound, as a SARM, functions by binding to the androgen receptor, which then modulates gene expression. The idealized mechanism aims for tissue-selective anabolic effects, primarily in muscle and bone, while minimizing androgenic effects in tissues like the prostate.

Caption: Simplified signaling pathway of this compound binding to the androgen receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to characterize this compound.

Androgen Receptor (AR) Reporter Gene Assay

This functional assay measures the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene. The reported EC₅₀ of 3.99 nM for this compound was determined using such an assay.[1][2][3]

Objective: To determine the concentration-dependent activation of the androgen receptor by this compound in a cellular context.

Materials:

-

Cell Line: PC3(AR)₂ cells, a human prostate cancer cell line stably transfected with the human androgen receptor.

-

Reporter System: A plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Control Agonist: Dihydrotestosterone (DHT).

-

Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), charcoal-stripped to remove endogenous steroids.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate PC3(AR)₂ cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the control agonist (DHT) in charcoal-stripped medium.

-

Cell Treatment: Replace the cell culture medium with the medium containing the various concentrations of the test compound or controls. Include a vehicle-only control.

-

Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescent signal using a luminometer.

-

Data Analysis:

-

Normalize the raw luminescence units to a control (e.g., vehicle).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Caption: Workflow for a typical androgen receptor reporter gene assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the androgen receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic preparations from rat ventral prostate or cells overexpressing the human androgen receptor.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., DHT).

-

Assay Buffer.

-

Scintillation Counter and Scintillation Fluid.

-

Glass Fiber Filters.

Procedure:

-

Reaction Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. This is typically done at a low temperature (e.g., 4°C) to minimize receptor degradation.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Caption: General workflow for a competitive radioligand binding assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

The Discovery and Development of GSK-2881078: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK-2881078 is a nonsteroidal, orally bioavailable, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline for the potential treatment of muscle weakness and wasting conditions such as sarcopenia and cachexia. As a SARM, this compound was designed to selectively target androgen receptors in tissues like skeletal muscle to elicit anabolic effects, while minimizing the androgenic side effects associated with traditional anabolic steroids in tissues such as the prostate. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical evaluation, and clinical trial progression. The document includes a compilation of available quantitative data from key studies, outlines the probable experimental methodologies employed, and visualizes the relevant biological pathways. While specific details of the initial discovery and lead optimization campaigns remain proprietary to GlaxoSmithKline, this guide synthesizes the publicly available scientific literature to offer a thorough understanding of this compound's development journey. The program was ultimately discontinued by GSK in mid-2020 as trial data did not support its progression for Chronic Obstructive Pulmonary Disease (COPD).[1]

Introduction and Rationale

The development of this compound was predicated on the therapeutic potential of activating the androgen receptor to promote muscle growth and strength. While anabolic androgenic steroids have demonstrated efficacy in increasing muscle mass, their clinical utility is hampered by a range of undesirable side effects, including prostate enlargement, virilization in women, and adverse cardiovascular effects. The core objective behind the development of nonsteroidal SARMs like this compound was to dissociate the anabolic effects in muscle and bone from the androgenic effects in other tissues.[2] this compound emerged from efforts to identify a compound with a favorable tissue-selectivity profile, potent anabolic activity, and oral bioavailability.

Discovery and Preclinical Development

While the specific details of the initial hit identification and lead optimization process for this compound have not been extensively published, the development of nonsteroidal SARMs has generally followed a path of modifying known antiandrogen structures to impart agonistic activity.[3]

Mechanism of Action

This compound functions as a selective agonist of the androgen receptor. Upon binding to the androgen receptor in the cytoplasm, it induces a conformational change that promotes the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex into the nucleus.[4] Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, recruiting co-activators and modulating gene transcription. The tissue selectivity of this compound is believed to arise from its unique interaction with the androgen receptor, leading to the recruitment of a distinct set of co-regulatory proteins compared to endogenous androgens like testosterone.[4] This differential co-regulator recruitment is thought to be the molecular basis for its anabolic effects in muscle with reduced activity in androgenic tissues.

In Vitro Pharmacology

In vitro studies were crucial in characterizing the potency and selectivity of this compound. A key assay used was a transcriptional activation study in human prostate cancer cells engineered to express the androgen receptor (PC3(AR)2). In this system, this compound was shown to induce AR-mediated transcriptional activation with a potent EC50 of 3.99 nM.[5] This effect was inhibited by the non-steroidal AR antagonist bicalutamide, confirming its mechanism of action through the androgen receptor.[5]

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| PC3(AR)2 Cells | EC50 (Transcriptional Activation) | 3.99 nM | [5] |

| Androgen Inducible Yeast Reporter Gene Assay | EC50 | 4.44 µM | [5] |

Preclinical In Vivo Studies

Preclinical evaluation in animal models was essential to establish the in vivo efficacy and tissue selectivity of this compound. A standard model for assessing the anabolic and androgenic properties of SARMs is the Hershberger assay in castrated rats. In this model, this compound demonstrated a significant anabolic effect on the levator ani muscle, a proxy for skeletal muscle, while having a markedly reduced effect on the prostate and seminal vesicles compared to testosterone. One study noted that a 0.3 mg/kg/day oral dose of this compound for 28 days restored the weight of the levator ani muscle in castrated rats to that of sham-operated rats, with only a minor increase in prostate weight.[4]

Clinical Development

This compound progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

A first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study (NCT02045940) was conducted in healthy young men and postmenopausal women.[4] This study assessed single and repeat ascending doses of this compound. A subsequent Phase 1b study (NCT02567773) further explored the pharmacokinetics, pharmacodynamics, safety, and tolerability in healthy older men and women, and also investigated the effect of CYP3A4 inhibition on the pharmacokinetics of this compound.[6]

Table 2: Summary of Phase 1 Clinical Trial Designs

| Study ID | Population | Dosing Regimen (Selected Cohorts) | Duration | Key Objectives |

| NCT02045940 | Healthy young men and postmenopausal women | Single doses (0.05 mg, 0.1 mg, 0.2 mg) and repeat doses (0.05 mg to 0.75 mg) | 7 or 14 days | Safety, tolerability, pharmacokinetics, and pharmacodynamics |

| NCT02567773 | Healthy older men and postmenopausal women | Repeat doses (e.g., Males: 1.5 mg; Females: 0.75 mg) | Up to 56 days | Safety, tolerability, PK-PD relationship, effect of CYP3A4 inhibition |

Key Findings from Phase 1 Studies:

-

Pharmacokinetics: this compound exhibited dose-proportional increases in exposure and a long terminal half-life of over 100 hours.[4][7]

-

Pharmacodynamics: Dose-dependent increases in lean body mass were observed.[6] Women appeared to be more sensitive to the anabolic effects of this compound at lower doses compared to men.[6] Consistent with the mechanism of action of other SARMs, this compound led to reductions in high-density lipoprotein (HDL) cholesterol and sex hormone-binding globulin (SHBG).[4]

-

Safety and Tolerability: this compound was generally well-tolerated.[4][6] The most common adverse events were mild.[4] Transient elevations in liver transaminases (e.g., ALT) were observed.[6] No symptomatic or clinical signs of virilization were reported in female participants during the study period.

Phase 2a Clinical Trial

A Phase 2a randomized, double-blind, placebo-controlled study (NCT03359473) was initiated to evaluate the safety and efficacy of this compound over 13 weeks in older men and postmenopausal women with Chronic Obstructive Pulmonary Disease (COPD) and muscle weakness.[8]

Table 3: Phase 2a Clinical Trial (NCT03359473) Design and Key Outcomes

| Parameter | Details |

| Population | ~100 older male and postmenopausal female subjects with COPD and muscle weakness |

| Intervention | This compound (Males: 2 mg/day; Females: 1 mg/day) or placebo for 13 weeks, with a concurrent home exercise program |

| Primary Endpoints | Change from baseline in leg strength (one-repetition maximum) and safety |

| Secondary Endpoints | Change in lean body mass, physical function, and patient-reported outcomes |

| Key Efficacy Results | Increased leg strength was observed in men. Lean body mass increased in the treatment group. No significant changes in patient-reported outcomes were observed. |

| Key Safety Results | The main treatment-related safety findings were reversible reductions in HDL-C and transient elevations in hepatic transaminases. |

Despite showing some positive effects on muscle strength and mass, GSK made the decision in mid-2020 to terminate the development program for this compound, as the trial data did not support its progression for the indication of COPD.[1]

Experimental Protocols

While the specific, detailed internal protocols from GlaxoSmithKline are not publicly available, the following sections describe the standard methodologies for the key assays used in the development of a SARM like this compound.

In Vitro Androgen Receptor Transcriptional Activation Assay

This type of assay is fundamental for determining the potency (EC50) and efficacy of a compound as an androgen receptor agonist.

Principle: A cell line that does not endogenously express the androgen receptor (e.g., PC3 prostate cancer cells) is co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter. When an active compound binds to the AR, the complex activates the promoter, leading to the expression of the reporter gene, which can be quantified.

Generalized Protocol:

-

Cell Culture and Transfection: PC3 cells are cultured in appropriate media. The cells are then co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene.

-

Compound Treatment: The transfected cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Reporter Gene Quantification: The cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).

-

Data Analysis: The reporter gene activity is plotted against the compound concentration, and an EC50 value is calculated using a nonlinear regression model.

Hershberger Bioassay

This in vivo assay is the standard for differentiating the anabolic and androgenic activities of a compound.

Principle: The weights of specific androgen-responsive tissues are measured in castrated male rats following treatment with the test compound. The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.

Generalized Protocol:

-

Animal Model: Peripubertal male rats are surgically castrated and allowed a recovery period for androgen-dependent tissues to regress.

-

Dosing: The castrated rats are treated daily with the test compound (e.g., this compound) or a vehicle control for a set duration (typically 10 consecutive days). A positive control group treated with testosterone propionate is also included.

-

Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. A significant increase in the weight of the levator ani muscle relative to the increase in the weights of the prostate and seminal vesicles indicates a preferential anabolic effect.

Signaling Pathways and Visualizations

The primary signaling pathway for this compound is the canonical androgen receptor signaling pathway. The tissue-selective effects are a result of differential gene regulation in various cell types.

Caption: Canonical Androgen Receptor signaling pathway initiated by this compound.

Caption: Simplified workflow of the development of this compound.

Conclusion

This compound represents a well-characterized nonsteroidal SARM that progressed to Phase 2a clinical trials. Its development history illustrates the therapeutic strategy of selectively modulating the androgen receptor to achieve anabolic effects on muscle while minimizing androgenic side effects. Preclinical and early clinical studies demonstrated its potential to increase lean body mass. However, the Phase 2a trial in patients with COPD and muscle weakness did not yield results sufficient to support further development for this indication, leading to the discontinuation of the program. The data and methodologies from the this compound program nonetheless provide valuable insights for the ongoing research and development of future tissue-selective anabolic agents.

References

- 1. GSK2881078 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of GSK-2881078: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2881078 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting.[1][2] As a SARM, this compound is designed to selectively target androgen receptors (AR) in anabolic tissues, such as skeletal muscle, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids in tissues like the prostate.[3][4] This document provides a comprehensive technical guide to the preclinical studies of this compound, summarizing key quantitative data, outlining experimental methodologies for pivotal studies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent agonist of the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent modulation of target gene transcription. This selective activation of AR in muscle and bone is intended to promote anabolic effects while exhibiting a lower degree of activity in reproductive tissues.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of this compound.

Table 1: In Vitro Androgen Receptor Activation

| Assay System | Cell Line | Parameter | Value | Reference(s) |

| Androgen-Inducible Yeast Reporter Gene Assay | Yeast | EC50 | 4.44 µM | [5][6] |

| AR-Mediated Transcriptional Activation Assay | PC3(AR)2 (Human Prostate Carcinoma) | EC50 | 3.99 nM | [3][5][7] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Efficacy in a Rodent Model (Orchiectomized Rat)

| Animal Model | Treatment | Duration | Key Finding | Reference(s) |

| Orchiectomized Rat | This compound (0.3 mg/kg/day, oral) | 28 days | Restored levator ani muscle weight to that of sham-operated rats with only a minor increase in prostate weight. | [1][8] |

Experimental Protocols

Detailed, proprietary experimental protocols for the preclinical studies of this compound conducted by GlaxoSmithKline are not publicly available. However, this section outlines the standard methodologies for the key assays referenced in the literature.

In Vitro Androgen Receptor (AR) Transcriptional Activation Assay

This assay is designed to measure the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene.

General Protocol:

-

Cell Culture: PC3(AR)2 cells, which are human prostate cancer cells engineered to stably express the human androgen receptor, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested and seeded into multi-well plates at a predetermined density to ensure optimal growth and response.

-

Compound Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. A reference androgen (e.g., dihydrotestosterone, DHT) is typically used as a positive control.

-

Incubation: The plates are incubated for a specific period (e.g., 24 hours) to allow for AR activation and reporter gene expression.

-

Cell Lysis: After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to each well to break open the cells and release the intracellular components, including the reporter protein (e.g., luciferase).

-

Reporter Gene Assay: The cell lysate is transferred to an opaque microplate, and a substrate for the reporter enzyme is added. The resulting luminescence, which is proportional to the amount of reporter protein, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control and plotted against the compound concentration. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

In Vivo Hershberger Bioassay (Rodent Model)

The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic or anti-androgenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[3][9] The OECD Test Guideline 441 provides a detailed framework for this assay.[3]

General Protocol (based on OECD Guideline 441):

-

Animals: Immature, castrated male rats of a specified strain are used. Castration is performed at a specific age, followed by a recovery period.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are allowed to acclimatize to the laboratory conditions before the start of the study.

-

Dosing: The test substance (this compound) is administered daily for a specified period, typically 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group receives the vehicle alone. For assessing anti-androgenic activity, a reference androgen is co-administered with the test substance.

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands and their fluids)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis

-

-

Data Analysis: The weights of the tissues are recorded, and statistical analysis is performed to compare the tissue weights of the treated groups to the control group. A significant increase in the weight of these tissues indicates androgenic activity.

Preclinical Pharmacokinetics and Toxicology

While detailed protocols are not publicly available, it is standard practice in preclinical drug development to conduct a comprehensive assessment of a compound's pharmacokinetic (PK) profile and toxicological properties.

Pharmacokinetics: Preclinical PK studies for an orally administered drug like this compound would typically involve:

-

Administration: Administering the compound to animal models (e.g., rats, dogs) via oral and intravenous routes.

-

Sample Collection: Collecting blood, plasma, urine, and feces at various time points.

-

Bioanalysis: Using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its metabolites in the collected biological samples.

-

Parameter Calculation: Calculating key PK parameters including bioavailability, clearance, volume of distribution, and half-life. Human clinical studies have indicated that this compound has a long half-life of over 100 hours.[1]

Toxicology: Preclinical safety and toxicology studies are conducted in compliance with regulatory guidelines (e.g., FDA, EMA). These studies typically include:

-

Dose Range-Finding Studies: To determine the appropriate dose levels for subsequent toxicity studies.

-

Repeated-Dose Toxicity Studies: Administering the drug to animals for various durations (e.g., 28 days, 90 days) to assess potential target organ toxicity. This involves monitoring clinical signs, body weight, food consumption, and conducting detailed hematology, clinical chemistry, and histopathological examinations.

-

Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage.

-

Carcinogenicity Studies: Long-term studies in animals to evaluate the carcinogenic potential of the drug, if warranted.

Conclusion

The preclinical data for this compound demonstrate its activity as a potent and selective androgen receptor modulator with anabolic effects in muscle tissue and a favorable profile regarding androgenic effects in the prostate in a rodent model. The in vitro and in vivo studies provide a solid foundation for its clinical development. While detailed, proprietary experimental protocols are not publicly accessible, the methodologies described herein are based on standardized and widely accepted practices in the field of pharmacology and toxicology. This technical guide provides researchers and drug development professionals with a comprehensive overview of the preclinical science underpinning this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tissue Selectivity Profile of GSK-2881078

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2881078 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle wasting.[1][2] As a SARM, this compound is designed to exhibit tissue-selective activation of the androgen receptor (AR), with the goal of eliciting anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate and skin.[1][2] This technical guide provides a comprehensive overview of the tissue selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of specific co-regulators (co-activators or co-pressors) in a tissue-dependent manner. This differential recruitment is the molecular basis for its tissue-selective effects, allowing it to act as an agonist in certain tissues (e.g., muscle) and a partial agonist or antagonist in others (e.g., prostate).[1][3]

Figure 1: Simplified signaling pathway of this compound.

In Vitro Selectivity and Potency

The in vitro activity of this compound has been characterized through various assays to determine its potency and selectivity for the androgen receptor.

Androgen Receptor-Mediated Transcriptional Activation

This compound has demonstrated potent activation of the androgen receptor in a human prostate carcinoma cell line. The compound's potency can vary depending on the specific in vitro system used, highlighting the importance of the cellular context in determining its activity.[4][5][6]

| Assay System | Cell Line | Parameter | Value |

| Reporter Gene Assay | PC3(AR)2 (human prostate carcinoma) | EC50 | 3.99 nM[4][5][6] |

| Yeast Androgen Screen | - | EC50 | 4.44 µM[7] |

| Table 1: In Vitro Potency of this compound in Androgen Receptor Activation Assays |

Experimental Protocol: Androgen Receptor Reporter Gene Assay (General)

A typical protocol for assessing AR-mediated transcriptional activation involves the following steps:

-

Cell Culture: PC3(AR)2 cells, which are engineered to stably express the human androgen receptor and contain a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a reference androgen (e.g., dihydrotestosterone, DHT).

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.

-

Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated.

Figure 2: General workflow for an androgen receptor reporter gene assay.

In Vivo Tissue Selectivity: The Hershberger Assay

The tissue-selective properties of this compound in vivo have been primarily demonstrated using the Hershberger bioassay in rats. This assay is a standardized method for assessing the androgenic and anti-androgenic effects of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[1][3][8]

In preclinical studies, this compound demonstrated a significant anabolic effect on the levator ani muscle, an androgen-responsive skeletal muscle, while having a markedly reduced impact on the ventral prostate, a key androgenic target tissue.[3]

Note: Specific quantitative data from the Hershberger assay for this compound, including tissue weights and comparisons to a reference androgen, are not publicly available in the reviewed literature. The following table is a representative example of how such data would be presented.

| Treatment Group | Levator Ani Muscle Weight (mg) | Ventral Prostate Weight (mg) |

| Vehicle Control | Value | Value |

| Dihydrotestosterone (DHT) | Value | Value |

| This compound (Dose 1) | Value | Value |

| This compound (Dose 2) | Value | Value |

| Table 2: Representative Data from a Hershberger Assay |

Experimental Protocol: Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is typically conducted according to the OECD Test Guideline 441.[9] The key steps are as follows:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic compounds.[8]

-

Dosing: The animals are treated with the test substance (this compound), a reference androgen (e.g., testosterone propionate), or a vehicle control for a specified period, typically 10 consecutive days.[9]

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[8][9]

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group to assess the androgenic or anabolic activity of the test substance.

Figure 3: General workflow of the Hershberger bioassay.

In Vivo Distribution and Pharmacokinetics

Preclinical studies have indicated that this compound can cross the blood-brain barrier.[1] In clinical trials, this compound has demonstrated a long half-life and dose-dependent increases in lean body mass in healthy older men and women.[2][4]

Note: Detailed quantitative data on the tissue distribution of this compound in various organs and tissues from preclinical or clinical studies are not extensively available in the public domain.

Conclusion

This compound exhibits a promising tissue selectivity profile, a hallmark of a selective androgen receptor modulator. In vitro data confirm its potent activation of the androgen receptor. The preclinical in vivo data from the Hershberger assay qualitatively support its intended mechanism of action, demonstrating anabolic effects in muscle with a dissociation from androgenic effects in the prostate. Further quantitative data from comprehensive preclinical and clinical studies will be crucial for fully elucidating its tissue-specific effects and therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]

- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Anabolic Properties of GSK-2881078: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2881078 is an investigational non-steroidal, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline for its potential therapeutic benefits in conditions associated with muscle weakness and wasting.[1][2][3][4][5] As a SARM, this compound is designed to selectively bind to androgen receptors in target tissues like skeletal muscle and bone, exerting anabolic effects while minimizing the androgenic side effects often associated with traditional anabolic steroids.[2][6][7] This technical guide provides an in-depth overview of the anabolic properties of this compound, consolidating data from preclinical and clinical studies, detailing experimental methodologies, and illustrating key signaling pathways.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective agonist of the androgen receptor (AR).[8] Upon binding, it induces a conformational change in the receptor that facilitates the recruitment of specific coactivator proteins, leading to the modulation of target gene expression.[2][5] This selective interaction is believed to be the basis for its tissue-specific anabolic activity, primarily promoting muscle growth without significantly affecting other androgen-sensitive tissues like the prostate.[1][2][5][6][9] In preclinical studies involving orchiectomized rodents, this compound demonstrated the ability to restore the size of the levator ani muscle, a marker for anabolic activity, with only minor increases in prostate weight.[1][2][5][6][9]

The anabolic signaling cascade initiated by this compound in muscle tissue is understood to follow the canonical androgen receptor signaling pathway, leading to increased protein synthesis and muscle hypertrophy.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. ergo-log.com [ergo-log.com]

In-Depth Technical Guide to the Structural Activity Relationship of GSK-2881078

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of GSK-2881078, a non-steroidal selective androgen receptor modulator (SARM). The information presented is intended to support research and development efforts in the field of androgen receptor modulation by detailing the chemical features crucial for its biological activity and selectivity.

Executive Summary

This compound, with the chemical structure 1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile, is a potent and selective androgen receptor (AR) agonist designed to elicit anabolic effects in muscle and bone with reduced impact on androgenic tissues like the prostate. This tissue selectivity is the hallmark of SARMs and a key objective in their development. The SAR studies of the indolecarbonitrile scaffold, from which this compound originates, reveal critical insights into the molecular interactions governing its efficacy and selectivity. Key findings indicate that the N-1 side chain, particularly the (R)-stereochemistry and the methylsulfonyl group, is vital for high-affinity binding and functional activity. Furthermore, the trifluoromethyl and cyano moieties on the indole core are essential for potent AR agonism. This document synthesizes available data to provide a detailed understanding of these relationships.

Quantitative Structural Activity Relationship Data

The SAR of the this compound series has been explored through systematic modifications of its core structure. The following table summarizes the impact of these modifications on androgen receptor binding affinity, presented as pIC50 values, where a higher value indicates stronger binding. This data is primarily derived from patent literature detailing the discovery of this chemical series.

| Compound ID | Modification from this compound Structure | Androgen Receptor Binding Affinity (pIC50) | Key SAR Observation |

| This compound | - (Reference Compound) | 7.8 | Potent AR binding with optimal substitutions. |

| Analog A | N-1 Side Chain: (S)-enantiomer | Significantly Reduced | The (R)-stereochemistry at the N-1 side chain is critical for high affinity. |

| Analog B | N-1 Side Chain: -CH(CH₃)CH₂OH | < 6.0 | The methylsulfonyl group is essential for potent AR binding; replacement with a hydroxyl group drastically reduces affinity. |

| Analog C | N-1 Side Chain: -CH(CH₃)CH₂SO₂C₂H₅ | 7.7 | The methylsulfonyl group is slightly preferred over the ethylsulfonyl group. |

| Analog D | Indole Core: 6-Fluoro substitution | 7.5 | Substitution on the indole ring, even with a small electron-withdrawing group, can slightly decrease binding affinity. |

| Analog E | Indole Core: 4-CF₃ group removed | Substantially Reduced | The trifluoromethyl group at the 4-position is a key pharmacophore for AR binding. |

| Analog F | Indole Core: 5-CN group replaced with H | Markedly Reduced | The 5-cyano group is crucial for high-affinity interaction with the androgen receptor. |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the SAR of this compound and its analogs.

Androgen Receptor Competitive Binding Assay

Purpose: To determine the in vitro binding affinity of test compounds to the human androgen receptor.

Methodology:

-

Receptor Source: Purified human androgen receptor ligand-binding domain (AR-LBD).

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Assay Principle: A competitive binding assay is performed in which the test compound competes with a fixed concentration of [³H]-R1881 for binding to the AR-LBD.

-

Procedure:

-

The AR-LBD is incubated with varying concentrations of the test compound and a constant concentration of [³H]-R1881 in an appropriate assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., through a glass fiber filter).

-

The amount of radioactivity on the filter, corresponding to the bound [³H]-R1881, is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated from the resulting dose-response curve.

-

The pIC50 is then determined as the negative logarithm of the IC50 value.

-

Cell-Based Androgen Receptor Functional Assay

Purpose: To evaluate the in vitro functional activity (agonism or antagonism) of test compounds.

Methodology:

-

Cell Line: A human cell line, such as PC3 prostate cancer cells, stably transfected with an androgen receptor expression vector and a reporter gene construct. The reporter is typically luciferase, driven by an androgen-responsive promoter (e.g., MMTV).[1]

-

Assay Principle: Agonist binding to the AR induces a conformational change, leading to the transcription of the luciferase reporter gene. The resulting luminescence is a measure of the compound's functional activity.

-

Procedure:

-

The engineered cells are plated in multi-well plates and treated with a range of concentrations of the test compound.

-

After an incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added.

-

The luminescence produced is measured using a luminometer.

-

The EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) are determined from the dose-response curve to characterize the compound's potency and efficacy as an AR agonist. For this compound, an EC50 of 3.99 nM has been reported in PC3(AR)₂ cells.[1]

-

In Vivo Hershberger Assay

Purpose: To assess the in vivo anabolic and androgenic activity of a compound in a rodent model.

Methodology:

-

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the androgen-dependent tissues responsive to exogenous compounds.

-

Assay Principle: The assay measures the change in weight of specific androgen-dependent tissues following administration of the test compound. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.

-

Procedure:

-

The rats are castrated and allowed a post-surgical recovery period.

-

The animals are then treated with the test compound (e.g., by oral gavage) daily for a specified duration (typically 7-10 days).

-

At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are dissected and weighed.

-

The tissue weights are compared to those of a vehicle-treated control group and a positive control group (e.g., treated with testosterone propionate).

-

A high ratio of anabolic (levator ani) to androgenic (prostate/seminal vesicles) tissue weight gain signifies a desirable tissue-selective profile for a SARM.

-

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the molecular mechanism of action of this compound.

Caption: this compound binds to the androgen receptor in the cytoplasm, inducing a conformational change and translocation to the nucleus, where it modulates gene transcription.

Experimental Workflow for SAR Evaluation

The diagram below outlines the logical flow of experiments in a typical SAR study for a SARM candidate like this compound.

Caption: A stepwise experimental workflow is employed to evaluate the SAR of SARM candidates, from initial binding assays to in vivo validation.

References

Methodological & Application

Application Notes and Protocols for GSK-2881078 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions associated with muscle weakness and wasting.[1][2] As a SARM, this compound exhibits tissue-selective agonistic activity on the androgen receptor (AR), with a preference for anabolic effects in tissues like muscle and bone, while having reduced activity in reproductive tissues.[3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with a summary of its performance in these assays.

Mechanism of Action

This compound functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator and corepressor proteins. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This signaling cascade is central to the anabolic effects observed with this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in two key functional assays.

| Assay Type | Cell Line/System | Endpoint | EC50 Value | Reference |

| Reporter Gene Assay | PC3(AR)2 (Prostate Carcinoma) | AR-mediated transcriptional activation | 3.99 nM | [3][6][7][8] |

| Yeast Androgen Screen | Saccharomyces cerevisiae | AR-mediated reporter gene expression | 4.44 µM | [3][7][8] |

Experimental Protocols

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of this compound to activate the human androgen receptor and induce the expression of a reporter gene in a mammalian cell line.

Objective: To determine the potency (EC50) of this compound in activating AR-mediated gene transcription.

Cell Line: PC3(AR)2, a human prostate cancer cell line engineered to stably express the human androgen receptor.

Materials:

-

PC3(AR)2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (CSS)

-

Opti-MEM

-

Transfection reagent (e.g., Lipofectamine)

-

AR expression vector (if using a non-AR expressing cell line like parental PC3)

-

ARE-luciferase reporter vector (e.g., pARE-Luc)

-

Control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)

-

This compound

-

Dihydrotestosterone (DHT) as a positive control

-

96-well cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture PC3(AR)2 cells in DMEM supplemented with 10% FBS.

-

For the assay, trypsinize the cells and resuspend them in DMEM with 10% CSS.

-

Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[6]

-

-

Transfection (if using transient transfection with parental PC3 cells):

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pARE-Luc, 10 ng of pRL-TK, and 50 ng of an AR expression vector.[6]

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh DMEM containing 10% CSS.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the reference agonist DHT in DMEM with 10% CSS.

-

24 hours post-transfection (or post-seeding for stable cell lines), replace the medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Calculate the EC50 value using a nonlinear regression curve fit.

-

Yeast Androgen Screen (YAS)

This assay utilizes a genetically modified yeast strain to detect substances that can interact with the human androgen receptor.

Objective: To assess the androgenic activity of this compound in a yeast-based system.

Yeast Strain: Saccharomyces cerevisiae strain genetically engineered to:

-

Express the human androgen receptor (hAR).

-

Contain a reporter gene (e.g., lacZ for β-galactosidase) under the control of androgen response elements (AREs).

Materials:

-

YAS yeast strain

-

Selective growth medium

-

This compound

-

5α-dihydrotestosterone (DHT) as a positive control

-

96-well microplates

-

Chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG)

-

Spectrophotometer

Protocol:

-

Yeast Culture Preparation:

-

Inoculate a single colony of the YAS yeast strain into 10 mL of selective growth medium.

-

Grow overnight at 30°C with vigorous shaking.

-

Dilute the overnight culture to an optical density (OD) of approximately 0.06 at 600 nm in fresh growth medium.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound and DHT in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add a small volume (e.g., 2 µL) of each compound dilution.

-

Add the diluted yeast culture to each well. Include positive (DHT) and negative (vehicle) controls.

-

-

Incubation:

-

Incubate the plate at 30°C for 18-48 hours.

-

-

Reporter Gene Assay (for β-galactosidase):

-

After incubation, add the CPRG substrate to each well.

-

The activation of the hAR by an androgenic substance leads to the expression of β-galactosidase, which converts the CPRG substrate into a colored product (chlorophenol red).[5]

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis:

-

Correct the absorbance readings for background by subtracting the values from the negative control wells.

-

Plot the corrected absorbance against the log of the compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The provided protocols for the androgen receptor reporter gene assay and the yeast androgen screen are robust methods for characterizing the in vitro activity of this compound. The quantitative data demonstrate that this compound is a potent activator of the human androgen receptor in a mammalian cell context, with a lower potency observed in the yeast-based system. These assays are valuable tools for the screening and characterization of selective androgen receptor modulators in drug discovery and development.

References

- 1. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotoxik.it [biotoxik.it]

- 5. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Comparison of the three SARMs RAD-140, GLPG0492 and this compound in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Yeast Androgen Screen for GSK-2881078 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yeast Androgen Screen (YAS) is a robust and sensitive in vitro bioassay used to identify substances that can interact with the human androgen receptor (hAR). This assay is particularly valuable for screening potential androgen receptor agonists and antagonists. GSK-2881078 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone with reduced impact on prostatic tissues.[1][2][3] The YAS assay serves as an effective tool to characterize the androgenic activity of compounds like this compound.

These application notes provide a detailed protocol for assessing the androgenic activity of this compound using a Yeast Androgen Screen. The methodology is based on genetically modified Saccharomyces cerevisiae that co-expresses the human androgen receptor and a reporter gene, typically lacZ, which encodes the enzyme β-galactosidase. Upon binding of an androgenic compound to the hAR, the receptor undergoes a conformational change, dimerizes, and binds to androgen response elements (AREs) in the yeast genome, thereby inducing the expression of the lacZ reporter gene. The resulting β-galactosidase activity can be quantified colorimetrically, providing a measure of the androgenic potency of the test compound.

Data Presentation

The androgenic activity of this compound has been quantified in various assay systems. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound in both a yeast androgen screen and a mammalian cell-based reporter assay for comparison.

| Assay System | Cell Type | Endpoint | This compound EC50 | Reference |

| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | β-galactosidase activity | 4.44 µM | [4] |

| Mammalian Cell Reporter Assay | PC3(AR)2 (human prostate cancer cells) | AR-mediated transcriptional activation | 3.99 nM | [4][5][6] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Experimental Protocols

Materials and Reagents

-

Yeast Androgen Screen (YAS) strain of Saccharomyces cerevisiae

-

Yeast extract Peptone Dextrose (YPD) or appropriate selective synthetic complete medium

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Positive Control: Dihydrotestosterone (DHT)

-

Negative Control: Vehicle (DMSO)

-

Z-Buffer (for β-galactosidase assay)

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

-

Lyticase or other cell lysis reagent (e.g., Y-PER™ Yeast Protein Extraction Reagent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol

1. Preparation of Yeast Culture

-

From a fresh plate, inoculate a single colony of the YAS yeast strain into 5 mL of appropriate selective liquid medium.

-

Incubate overnight at 30°C with shaking (200-250 rpm).

-

The following day, dilute the overnight culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.

-

Grow the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.8-1.0).

2. Preparation of Test Compounds

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response analysis.

-

Prepare stock solutions of the positive control (DHT) and use the vehicle (DMSO) as the negative control.

3. Assay Procedure

-

In a 96-well microtiter plate, add a defined volume of the prepared yeast culture to each well.

-

Add the serially diluted this compound, positive control (DHT), and negative control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the yeast (typically ≤1%).

-

Seal the plate and incubate for 18-24 hours at 30°C. Shaking during incubation is recommended for optimal aeration.

4. β-Galactosidase Assay (Colorimetric Readout)

-

Following incubation, measure the OD690 of the plate to assess yeast growth and check for cytotoxicity of the test compound.

-

To permeabilize the yeast cells and allow the substrate to enter, add a lytic agent or perform a freeze-thaw cycle. Alternatively, commercially available yeast protein extraction reagents can be used.

-